Difluoromethyldiphenylphosphine oxide
Description
Properties
CAS No. |
129932-29-2 |
|---|---|
Molecular Formula |
C13H11F2OP |
Molecular Weight |
252.2 g/mol |
IUPAC Name |
[difluoromethyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C13H11F2OP/c14-13(15)17(16,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H |
InChI Key |
BWWJPRJTQKEZQL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(F)F |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares DFDPO with key structural analogs, emphasizing molecular properties, synthesis, and applications:
Key Differences and Trends:
Fluorine substitution in [2-(2,4-difluorophenyl)-4-pyridyl]diphenylphosphine oxide enhances resistance to oxidation and thermal degradation .
Physical State :
- Alkyl-substituted derivatives (e.g., MDPPO and ethyldiphenylphosphine oxide) are typically solids or liquids, while bulkier aryl-fluorinated analogs (e.g., DFDPO) may exhibit higher melting points due to increased molecular rigidity .
Applications: Non-fluorinated diphenylphosphine oxides are widely used as ligands in palladium-catalyzed cross-coupling reactions , whereas fluorinated variants like DFDPO may find niche roles in environments demanding chemical inertness (e.g., battery electrolytes or high-temperature polymers) .
Q & A
Q. What are the key synthetic routes for preparing difluoromethyldiphenylphosphine oxide, and how do reaction conditions influence yield?
this compound is synthesized via nucleophilic substitution or phosphorylation reactions. A common method involves reacting diphenylphosphine oxide with difluoromethylating agents (e.g., difluorocarbene precursors) under anhydrous conditions. For example, Edwards et al. (1990) demonstrated its use in converting carbonyl compounds to 1,1-difluoroolefins via a two-step process involving phosphorylation and elimination . Yield optimization requires strict control of temperature (typically 0–60°C), inert atmosphere (N₂/Ar), and stoichiometric ratios. Side reactions, such as over-fluorination or oxidation, can reduce yields, necessitating real-time monitoring via ³¹P NMR .
Q. What safety precautions are critical when handling this compound in laboratory settings?
This compound is hygroscopic and may release toxic phosphorus oxides (e.g., POₓ) under heat. Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Keep in airtight containers under inert gas (argon) at 2–8°C to prevent degradation .
- Spill Management : Avoid water contact (to prevent exothermic reactions) and use dry sand or vermiculite for containment .
Q. How does the difluoromethyl group influence the compound’s reactivity compared to non-fluorinated analogs?
The electron-withdrawing nature of the difluoromethyl group enhances the electrophilicity of the phosphorus center, making it more reactive in phosphorylation and cross-coupling reactions. For instance, it facilitates nucleophilic substitution with alcohols or amines, whereas non-fluorinated analogs (e.g., diphenylphosphine oxide) exhibit slower kinetics . This difference is critical in designing catalytic cycles or asymmetric syntheses where precise electronic modulation is required .
Advanced Research Questions
Q. How can spectroscopic techniques resolve contradictions in reported reaction mechanisms involving this compound?
Discrepancies in mechanistic pathways (e.g., radical vs. ionic pathways) can be addressed using:
- ³¹P NMR : Tracks phosphorus oxidation states and intermediate formation .
- EPR Spectroscopy : Detects radical intermediates in metal-free phosphorylation reactions .
- X-ray Crystallography : Confirms structural changes during coordination with transition metals (e.g., Pd or Cu) .
For example, conflicting reports on its role in C–P bond formation were resolved by identifying a transient Pd–P intermediate via in-situ NMR .
Q. What strategies improve enantioselectivity when using this compound in asymmetric catalysis?
Enantioselective applications require chiral ligands or additives. Strategies include:
- Chiral Auxiliaries : Use of (R)-BINOL or Josiphos ligands to induce asymmetry during phosphorylation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stereochemical control by stabilizing transition states .
- Temperature Gradients : Lower temperatures (−20°C to 0°C) reduce racemization rates in kinetically controlled reactions .
Q. How do computational methods (e.g., DFT) aid in predicting the compound’s coordination behavior with transition metals?
Density Functional Theory (DFT) calculations predict binding energies and geometries. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
